

Natural attenuation pathways of hexachlorocyclohexane in soil.

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Compound of Interest

Compound Name: Hexachlorocyclohexane

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An In-depth Technical Guide to the Natural Attenuation Pathways of **Hexachlorocyclohexane** (HCH) in Soil

Introduction

Hexachlorocyclohexane (HCH), a synthetic organochlorine pesticide, has been used extensively in agriculture and public health, leading to widespread environmental contamination. Technical grade HCH is a mixture of several stereoisomers, primarily alpha (α), beta (β), gamma (γ), and delta (δ)-HCH.[1][2] Of these, only γ -HCH (lindane) possesses significant insecticidal properties.[1][3] Due to their persistence and toxicity, HCH isomers pose a significant risk to ecosystems and human health. Natural attenuation, the reduction of contaminant concentration through natural processes, is a key mechanism governing the fate of HCH in soil. This guide provides a comprehensive overview of the primary natural attenuation pathways of HCH in soil, including microbial degradation, phytoremediation, and abiotic degradation.

Microbial Degradation of HCH

Microbial degradation is the most significant process for the natural attenuation of HCH in soil. [1] It can occur under both aerobic and anaerobic conditions, with distinct pathways and microbial communities involved.[1][2]

Aerobic Degradation

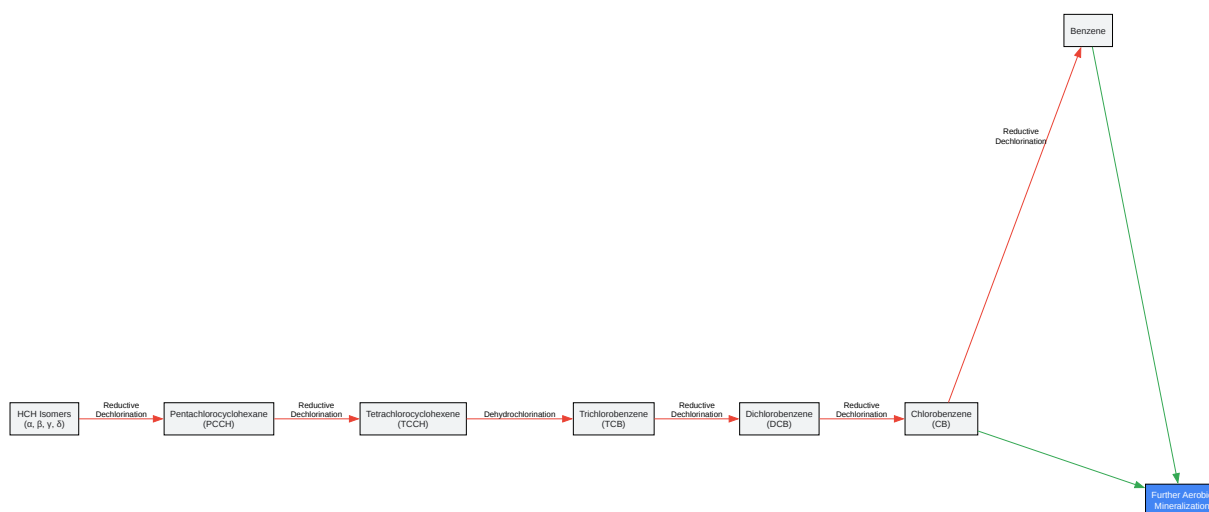
Under aerobic conditions, several bacterial strains, particularly from the Sphingomonadaceae family, can utilize HCH as a carbon source.[3][4] The aerobic degradation of γ -HCH is well-characterized and proceeds via the "Lin pathway," which involves a series of enzymatic reactions encoded by the lin genes.[3][4]

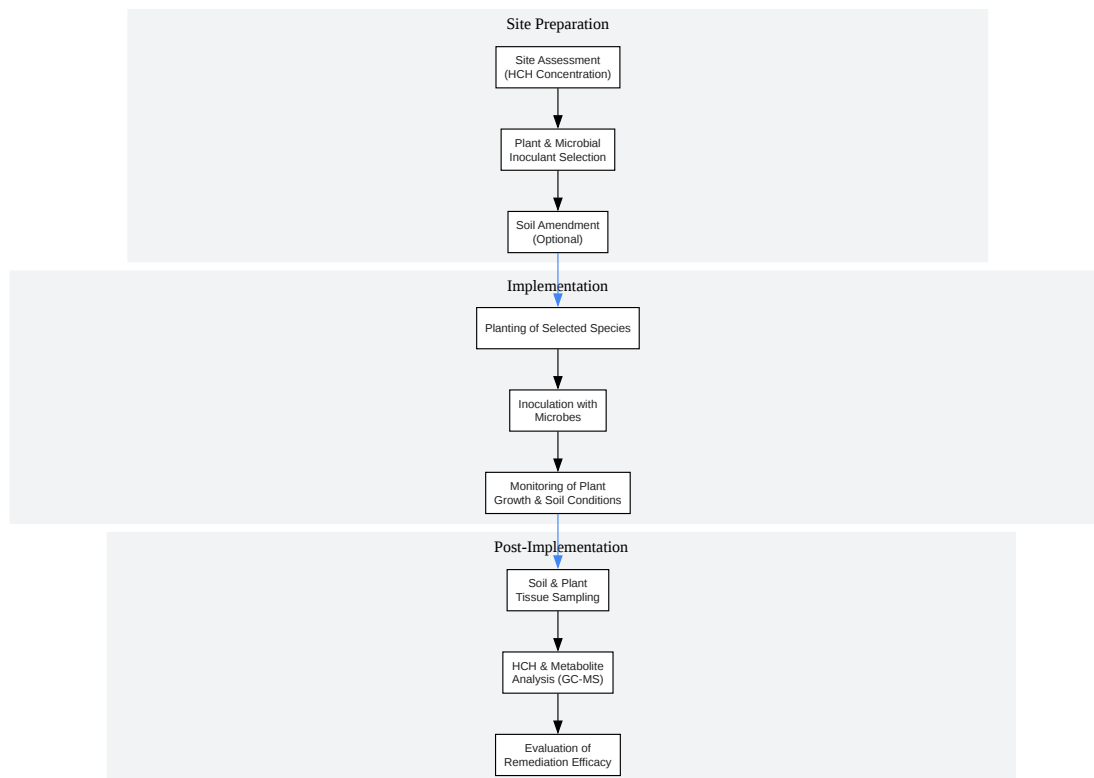
The key steps in the aerobic degradation of γ -HCH are:

- Initial Dechlorination: γ -HCH is converted to 2,5-dichlorohydroquinone (2,5-DCHQ) through the sequential action of two dehalogenases, LinA and LinB, and a dehydrogenase, LinC.[4]
- Ring Cleavage: The aromatic ring of 2,5-DCHQ is then cleaved by the enzyme LinD.[4]
- Metabolism: The resulting intermediates are further metabolized into succinyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[4]

While the Lin pathway is most studied for γ -HCH, variants of the Lin enzymes have been shown to degrade other HCH isomers, although often at slower rates.[3] For instance, acclimatized *Bacillus circulans* and *Bacillus brevis* have demonstrated the ability to degrade α , β , and δ isomers.[4]







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